Diallyl phthalate
Description
Significance in Polymer Science and Materials Engineering
Diallyl phthalate (B1215562) is a significant compound in polymer science, primarily for its use in creating high-performance thermosetting resins. osaka-soda.co.jp These resins are distinguished by a combination of exceptional properties that make them suitable for demanding applications. mdpi.com Cured DAP resins exhibit excellent electrical insulation, including high insulation resistance and low electrical losses, which are maintained even under conditions of high heat and humidity over extended periods. atamanchemicals.comatamanchemicals.com
Another key characteristic of DAP polymers is their outstanding dimensional stability; they resist warping and shrinking, particularly in high-heat soldering environments where other materials might fail. shimizuchem.comatamanchemicals.com The material also features low moisture absorption, good resistance to weathering, and chemical stability against solvents, acids, and alkalis. atamanchemicals.comatamanchemicals.com These properties have made DAP the material of choice for critical electrical and electronic components that demand long-term reliability in adverse environmental conditions. shimizuchem.comatamanchemicals.com
Common applications include insulators, potentiometers, circuit boards, and especially electronic connectors for the communications, computer, and aerospace industries. nih.govatamanchemicals.com The prepolymers are used in molding resins for parts like switches, terminal boards, and resistors. atamanchemicals.comatamanchemicals.com Furthermore, DAP is utilized in laminates, as a plasticizer, and as a carrier for catalysts and pigments in polyesters. atamanchemicals.comindustrialchemicals.gov.au
Table 2: Mechanical and Electrical Properties of Diallyl Phthalate Compounds
| Property | Value | Source |
|---|---|---|
| Tensile Strength | 30 to 48 MPa (filled) | atamanchemicals.com |
| Compressive Strength | Up to 210 MPa | atamanchemicals.com |
| Rockwell Hardness | Up to M108 | atamanchemicals.com |
| Heat Resistance (Continuous) | 155 to 180°C (DAP) / 206 to 232°C (DAIP) | atamanchemicals.comatamanchemicals.com |
| Glass Transition Temperature (Tg) | Up to 235°C (for specific grades) | sumibe.co.jp |
| Dielectric Strength | Up to 16.9 x 10⁶ V/m | atamanchemicals.com |
| Comparative Tracking Index (CTI) | > 600V (up to 800V for high-voltage grades) | osaka-soda.co.jpsumibe.co.jp |
Historical Context of this compound Polymer Research
The industrial application of this compound resins began in the mid-20th century. google.com The burgeoning aerospace industry of the 1950s required materials that could perform reliably in severe environments, a demand that allyl ester resins like DAP were developed to meet. google.com
Commercial production was underway shortly after World War II, with Shell Chemical Company reportedly producing a DAP resin solution starting in 1946. google.com A significant development occurred in 1958 when the FMC Corporation synthesized a white, powdered DAP prepolymer by reacting the monomer with a peroxide catalyst. google.com This prepolymer, marketed as Dapon 35, became a key product for creating molding compounds. osti.gov
The polymerization of DAP monomer is generally a two-stage process. The initial reaction forms a thermoplastic, linear prepolymer that is soluble in solvents like acetone (B3395972) but not in water or alcohol. google.comosti.gov This prepolymer is then formulated with fillers (such as fiberglass), additional monomer, and a catalyst to create a molding compound, which is subsequently cured with heat and pressure to form a highly cross-linked, infusible final product. atamanchemicals.comosti.gov Research has also focused on the kinetics of DAP polymerization and the structure of the resulting polymer networks. google.com When the primary domestic source for DAP prepolymers ceased, further research was initiated to develop laboratory synthesis methods to replicate the properties of the original commercial materials. osti.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |
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InChI Key |
QUDWYFHPNIMBFC-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C | |
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Molecular Formula |
C14H14O4, C6H4(CO2CH2CHCH2)2 | |
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DSSTOX Substance ID |
DTXSID7020392 | |
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Molecular Weight |
246.26 g/mol | |
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Physical Description |
Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID. | |
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Boiling Point |
554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C | |
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Flash Point |
230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor) | |
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Density |
1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3 | |
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Vapor Pressure |
0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02 | |
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Color/Form |
Nearly colorless, oily liquid | |
CAS No. |
131-17-9, 25053-15-0 | |
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Melting Point |
-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C | |
| Record name | DIALLYL PHTHALATE | |
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| Record name | DIALLYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |
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| Record name | DIALLYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |
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Synthetic Methodologies for Diallyl Phthalate and Its Prepolymers
Esterification Pathways from Allyl Alcohol and Phthalic Anhydride (B1165640)
The most common method for producing diallyl phthalate (B1215562) is through the direct esterification of phthalic anhydride with allyl alcohol. vulcanchem.comalmerja.com This reaction typically requires elevated temperatures and the use of a catalyst to drive the reaction toward the formation of the diester product and achieve high yields. vulcanchem.com
The process generally involves heating a mixture of phthalic anhydride, allyl alcohol, and a polymerization inhibitor in the presence of a catalyst. google.com Aromatic sulfonic acids, such as p-toluenesulfonic acid and naphthalene-2-sulfonic acid, are frequently used as catalysts. nih.gov Strong mineral acids are generally less suitable as they can decompose the allyl alcohol. nih.gov To drive the reaction to completion, an excess of allyl alcohol is often used. google.com The water produced during the esterification is typically removed through azeotropic distillation with a solvent like benzene (B151609). sgnmchem.com
A two-stage process can also be employed. In the first stage, phthalic anhydride is reacted with a near-stoichiometric amount of allyl alcohol to produce monoallyl phthalate. google.comgoogle.com In the second stage, this intermediate is then reacted with allyl chloride in the presence of a catalyst to form diallyl phthalate. google.com
The reaction kinetics of the esterification of phthalic anhydride and allyl alcohol have been studied to optimize industrial production. researchgate.net Research has shown that with p-toluenesulfonic acid as a catalyst, the apparent activation energy of the second step of the reaction is significantly reduced, leading to a substantial increase in the reaction rate constant. researchgate.net
Condensation Reactions from Allyl Chloride and Disodium (B8443419) Phthalate
An alternative synthetic route to this compound involves the condensation reaction between allyl chloride and disodium phthalate. atamanchemicals.comvulcanchem.com This method avoids the use of the more expensive allyl alcohol. google.com
The process typically involves reacting phthalic anhydride with sodium carbonate to form disodium phthalate, which then reacts with allyl chloride under anhydrous conditions with a tertiary amine catalyst. google.com Another approach involves reacting phthalic anhydride with liquid alkali to form sodium phthalate, which is then esterified with allyl chloride at a controlled temperature. sgnmchem.com
To improve the efficiency and environmental footprint of this method, phase transfer catalysts have been developed. scispace.com Macroporous polystyrene grafted quaternary ammonium (B1175870) salts have been shown to be effective recyclable catalysts when used with sodium iodide as a co-catalyst and water as a solvent. scispace.com This system allows the reaction to proceed smoothly at lower temperatures and atmospheric pressure, with high yields of this compound. scispace.com The use of copper powder as a polymerization inhibitor is also common in this process to prevent the polymerization of allyl chloride and the final product. scispace.com
Laboratory-Scale Prepolymer Synthesis and Characterization
This compound prepolymers are soluble, partially polymerized forms of the monomer that are crucial for creating molding compounds. osti.govgoogle.com The polymerization of the this compound monomer is carried out to a conversion of about 25% before crosslinking and gelation occur. osti.gov
Several laboratory methods have been developed for the synthesis of these prepolymers. One common method involves dissolving the this compound monomer in a solvent such as 2-propanol or acetone (B3395972) and heating it in the presence of a free-radical initiator like hydrogen peroxide or benzoyl peroxide. vulcanchem.comosti.govunt.edu The reaction is typically conducted at elevated temperatures, around 105-106°C, for several hours. vulcanchem.comosti.gov The resulting prepolymer, a white solid, is then recovered by precipitating the reaction mixture in a non-solvent like methanol. osti.gov
The properties of the synthesized prepolymers, such as molecular weight and molecular weight distribution, are critical for their performance in molding compounds. osti.govunt.edu These properties can be controlled by adjusting reaction parameters like catalyst type and concentration, and reaction time. osti.gov For instance, using carbon tetrachloride as a chain transfer agent can help control the molecular weight. osti.gov Characterization techniques such as gel permeation chromatography (GPC) are used to determine the molecular weight distribution, while Fourier-transform infrared spectroscopy (FTIR) can be used to determine the allyl group content. osti.gov
The following table summarizes the characteristics of different this compound prepolymer batches synthesized in a laboratory setting:
| Prepolymer Batch | Molecular Weight (Mw) | Molecular Weight Distribution | Residual Monomer (%) | Notes |
| DAPP 11 | - | Bimodal | - | Properties similar to commercial Dapon 35 and Daiso 35. osti.gov |
| DAPP 14/15 | Low | Unimodal | - | Represents the lower limit of what can be reasonably synthesized. osti.gov |
| DAPP 39 | High | Trimodal, Broad | - | Represents the upper limit before gelation occurs during synthesis. osti.gov |
| DAPP 40 | - | Bimodal | - | Properties similar to commercial Dapon 35 and Daiso 35. osti.gov |
| General Range | - | - | 1.2 - 7.1 | Residual monomer content is a function of the recovery process. osti.gov |
Catalytic Systems in this compound Synthesis
In the esterification of phthalic anhydride with allyl alcohol, aromatic sulfonic acids like p-toluenesulfonic acid are commonly used. nih.gov Lewis acids have also been employed as catalysts in this reaction. google.com A study on the kinetics of this esterification demonstrated that p-toluenesulfonic acid significantly lowers the apparent activation energy and increases the reaction rate constant compared to the non-catalyzed reaction. researchgate.net
For the condensation reaction of allyl chloride with disodium phthalate, phase transfer catalysts have proven effective. scispace.com Macroporous polystyrene grafted quaternary ammonium salts, in conjunction with sodium iodide as a co-catalyst, facilitate the reaction in an aqueous medium, offering a greener alternative to traditional methods that use high-boiling organic solvents. scispace.com The catalytic activity is influenced by factors such as the amount of grafted quaternary ammonium salts and their spatial structure. scispace.com
In the synthesis of this compound prepolymers, free-radical initiators are used to catalyze the polymerization of the monomer. osti.govunt.edu Hydrogen peroxide and organic peroxides like di-benzoyl peroxide are common choices. osti.gov The type and concentration of the peroxide catalyst affect the molecular weight and yield of the resulting prepolymer. osti.gov
The table below provides a summary of catalytic systems used in this compound synthesis:
| Synthesis Step | Catalyst Type | Specific Examples | Function |
| Esterification | Aromatic Sulfonic Acids | p-Toluenesulfonic acid, Naphthalene-2-sulfonic acid | Catalyzes the reaction between phthalic anhydride and allyl alcohol. nih.gov |
| Esterification | Lewis Acids | - | Catalyzes the reaction between phthalic anhydride and allyl alcohol. google.com |
| Condensation | Phase Transfer Catalysts | Macroporous polystyrene grafted quaternary ammonium salts | Facilitates the reaction between allyl chloride and disodium phthalate in an aqueous system. scispace.com |
| Condensation | Co-catalyst | Sodium Iodide (NaI) | Works with the phase transfer catalyst to enhance reactivity. scispace.com |
| Prepolymerization | Free-Radical Initiators | Hydrogen peroxide (H₂O₂), Di-benzoyl peroxide | Initiates the polymerization of this compound monomer. osti.gov |
Polymerization Kinetics and Mechanisms of Diallyl Phthalate
Free Radical Polymerization of Diallyl Phthalate (B1215562)
Free radical polymerization is a primary method for polymerizing diallyl phthalate and other allyl compounds. fujifilm.com This process involves the characteristic steps of initiation, propagation, and termination, but with unique features due to the presence of two allyl groups in the DAP monomer. fujifilm.comtandfonline.com
Initiation Mechanisms
The initiation of this compound polymerization is typically achieved through the thermal decomposition of initiators, such as peroxides or azo compounds, which generate free radicals. fujifilm.comscribd.com For instance, benzoyl peroxide and dicumyl peroxide are commonly used initiators. researchgate.netaip.org The process can also be initiated by photoinitiators or through high-temperature thermal polymerization without an initiator. researchgate.net
The choice of initiator and reaction temperature significantly impacts the polymerization process. For example, when using dicumyl peroxide, the optimal mechanical properties of the resulting polymer are obtained at temperatures below 170°C. aip.orgaip.org The concentration of the initiator also plays a crucial role; for instance, a study using dimethyl 2,2'-azobisisobutyrate (MAIB) as an initiator showed that the polymerization of DAP proceeded homogeneously without gelation at high initiator concentrations. researchgate.net The reaction activation energy for the polymerization of DAP initiated by 2,3-dimethyl-2,3-diphenylbutane (B155905) (DMDPB) has been determined to be 97.45 kJ/mol. researchgate.net
Propagation and Chain Growth Dynamics
Following initiation, the generated free radicals react with this compound monomers to form propagating radicals, which then continue to react with more monomers, leading to chain growth. fujifilm.com However, the propagation of DAP is less straightforward than that of typical vinyl monomers due to the presence of allylic hydrogens. tandfonline.com
The polymerization of DAP can be conceptualized in two stages. Initially, only one of the unsaturated linkages in the DAP molecule reacts, forming a thermoplastic, linear prepolymer. This prepolymer is soluble in the DAP monomer and certain solvents like acetone (B3395972). google.com In addition to the linear structure, this initial phase also produces branched polymers and cyclic polymer structures through intramolecular reactions. google.com The second stage involves the reaction of the second double bond in the monomer units, leading to intermolecular cross-linking and the formation of a three-dimensional, insoluble, and infusible network polymer. google.com
Kinetic models have been developed to describe the bulk free-radical polymerization of diallyl terephthalate (B1205515), a related monomer, which accounts for diffusion limitations from the start of the reaction. fkit.hr These models incorporate both degradative and effective chain transfer reactions. fkit.hr For this compound, the rate of polymerization has been described by the equation Rp = k [MAIB]0.8[DAP]1.0, indicating significant contributions from degradative chain transfer and primary radical termination. researchgate.net
Termination Reactions and Degradative Chain Transfer to Monomer
A key characteristic of allyl polymerization, including that of this compound, is the prevalence of degradative chain transfer. tandfonline.com In this process, a growing polymer radical abstracts a hydrogen atom from the carbon atom adjacent to the double bond (the allylic position) of a monomer molecule. tandfonline.comaip.org This results in a resonance-stabilized allyl radical that is less reactive than the initial propagating radical. tandfonline.comaip.org
This less reactive allyl radical has a reduced tendency to initiate a new polymer chain, and therefore, degradative chain transfer often acts as a termination reaction. tandfonline.comaip.org The allyl radicals are more likely to terminate by reacting with each other or with other growing polymer radicals. tandfonline.com While a significant portion of these degraded radicals can re-initiate chain growth, this process is a major factor contributing to the lower reactivity of allyl monomers compared to vinyl monomers. royalsocietypublishing.orggoogle.com The existence of this chain transfer reaction is a primary reason for the difficulty in polymerizing allyl compounds to high molecular weights. tandfonline.comgoogle.com
Intramolecular Cyclization and Ring Formation in this compound Systems
Intramolecular cyclization is a significant side reaction during the polymerization of this compound, where a growing radical on a polymer chain reacts with the second, unreacted allyl group of the same monomer unit from which it was formed. aip.orgroyalsocietypublishing.org This results in the formation of a cyclic structure within the polymer backbone. google.com This process consumes an allyl bond without creating a cross-linking point, which can affect the final network structure and mechanical properties of the polymer. aip.orgaip.org
Research has shown that the intramolecular cyclization in DAP polymerization predominantly leads to the formation of an 11-membered ring through an end-to-end connection. google.comgoogle.com This cyclization can be categorized as either continuous or discontinuous. Continuous intramolecular cyclization occurs when a non-cyclized free radical adds to the second double bond of the same monomer unit, forming a ring. google.comgoogle.com Discontinuous intramolecular cyclization involves a non-cyclized radical adding to a double bond of a different monomer unit on the same polymer chain. google.com Studies suggest that the primary mode of cyclization in DAP polymerization is continuous intramolecular cyclization. google.comgoogle.com
The tendency of a diallyl ester to cyclize is influenced by the distance between the two allyl groups. researchgate.netroyalsocietypublishing.org Generally, as this distance increases, the tendency for cyclization decreases. google.comroyalsocietypublishing.org
Statistical models have been employed to understand and quantify the probability of intramolecular reactions in the polymerization of this compound. researchgate.netscilit.comsemanticscholar.org One such model, assuming free rotation of bonds and restricting the chains to 9 and 11 links, calculated a theoretical probability of intramolecular reaction to be 31%. researchgate.net This theoretical value is in reasonable agreement with experimental findings that reported a 41% occurrence of saturated groups due to cyclization. researchgate.net
Cascade formalism has also been used to model cyclization in the chain polymerization of bis-unsaturated monomers. capes.gov.br This approach is based on a kinetically controlled reaction and considers the probability of growing macroradicals reacting with monomer double bonds, double bonds on other macromolecules (intermolecular crosslinking), or double bonds on the same growing macroradical (intramolecular cyclization). capes.gov.br
The reaction temperature has a notable effect on the extent of intramolecular cyclization during the polymerization of this compound. Studies have shown that the tendency for cyclization becomes more pronounced as the polymerization temperature increases. researchgate.net
Gelation Phenomena and Gel Point Analysis
Gelation is a critical phenomenon in the polymerization of this compound (DAP), marking the transition from a soluble, branched prepolymer to an insoluble, crosslinked network, or gel. ethz.ch This transition occurs at the gel point, a specific extent of reaction where the weight-average molecular weight of the polymer becomes theoretically infinite. ethz.ch In the bulk polymerization of DAP, a striking feature is the absence of microgelation up to the gel point conversion. tandfonline.com The resulting prepolymer near the gel point is a highly branched structure containing loops formed via intramolecular reactions. tandfonline.com
Factors Influencing Gel Point Conversion
The critical conversion at the gel point in this compound polymerization is not a fixed value but is significantly influenced by several reaction parameters. Experimental observations consistently show that the actual gel point occurs at a much higher conversion than predicted by classical theories. researchgate.netresearchgate.net
Key factors affecting the gel point conversion include:
Temperature: The conversion required for gelation in the bulk polymerization of DAP is markedly affected by the reaction temperature. researchgate.net For instance, with benzoyl peroxide as an initiator, the gel point conversion increases from approximately 17-25% at 80°C to as high as 45% at 220°C. researchgate.netresearchgate.net This suggests that higher temperatures delay the onset of gelation.
Dilution: The presence of a solvent, or dilution, enhances the deviation of the actual gel point from the theoretical one. researchgate.net This is because dilution increases the likelihood of intramolecular cyclization over intermolecular crosslinking.
Primary Chain Length: The length of the primary polymer chains plays a predominant role in gelation. tandfonline.com The use of chain transfer agents, which reduces the primary chain length, can delay gelation, allowing for conversions of 60% or more before a gel is formed. researchgate.netcapes.gov.br However, this can also lead to a decrease in the unsaturation of the resulting prepolymers. researchgate.net
Initiator Type and Concentration: The choice and concentration of the initiator affect the polymerization kinetics and, consequently, the gel point. Polymerization with high concentrations of initiators like dimethyl 2,2′-azobisisobutyrate (MAIB) can proceed homogeneously without gelation even at high monomer conversions. researchgate.net
The following table summarizes the influence of various factors on the gel point conversion of this compound.
| Factor | Influence on Gel Point Conversion | Observations | Source |
| Temperature | Increases with increasing temperature. | From ~17-25% at 80°C to 45% at 220°C in bulk polymerization. | researchgate.netresearchgate.net |
| Dilution (Solvent) | Increases (delays gelation). | Enhanced deviation from theoretical predictions. | researchgate.net |
| Chain Transfer Agents | Increases (delays gelation). | Can achieve >60% conversion before gelation. | researchgate.net |
| Primary Chain Length | Shorter chains delay gelation. | A predominant influence on the gelation process. | tandfonline.com |
Network Theory Applications in Gel Point Prediction
The Flory-Stockmayer theory of gelation is a classical statistical model used to predict the gel point in polyfunctional reactions. ethz.chaip.org This theory predicts that gelation occurs when a critical fraction of functional groups have reacted. aip.org However, for the polymerization of divinyl compounds like this compound, the Flory-Stockmayer equation often fails to provide accurate predictions. aip.orgaip.org
The primary reason for this discrepancy is the significant occurrence of intramolecular cyclization, a phenomenon where both allyl groups of a single monomer unit are incorporated into the same polymer chain. aip.orgroyalsocietypublishing.org This "incestuous" polymerization forms cyclic structures and consumes double bonds without contributing to the formation of an infinite network, thereby delaying the gel point. aip.orgaip.org
Research has shown that the actual gel point in the bulk polymerization of this compound can be up to 6.9 times higher than the value predicted by the simple Flory-Stockmayer theory. researchgate.net By developing kinetic derivations that account for this tendency for intramolecular cyclization, researchers have achieved much better agreement between theoretical predictions and experimental measurements. aip.orgaip.org These modified models calculate a gel point at conversions approximately 40% higher than those estimated by earlier treatments, aligning more closely with observed data. aip.orgaip.org The satisfactory correlation in the case of this compound, when accounting for cyclization, has been noted as potentially fortuitous, as similar agreement is not always found for other diallyl esters. researchgate.net
Photopolymerization and UV-Curing Systems
Photopolymerization offers a method for curing this compound systems with temporal and spatial control, using light to initiate the polymerization reactions. acs.orgnih.gov
Thiol-ene Radical Polyaddition in Aqueous Emulsion
A successful method for the synthesis of linear polysulfide latexes involves the photo-initiated thiol-ene radical polyaddition of this compound in an aqueous emulsion. acs.orgadvanceseng.com This step-growth polymerization process can be carried out at room temperature and offers several advantages over traditional methods. advanceseng.com
In a typical system, a bifunctional thiol, such as 2,2'-(ethylenedioxy)diethanedithiol, is reacted with this compound in an oil-in-water emulsion. acs.org The reaction is initiated by a water-soluble photoinitiator under UV irradiation. acs.org Key findings from studies on this system include:
High Conversion: After just 20 minutes of irradiation (e.g., at λmax = 385 nm), monomer conversions above 99% can be achieved. acs.org
Latex Properties: The process yields a coagulum-free poly(thioether) latex with high solid content (up to 40%) and produces linear polymer nanoparticles with average diameters around 60 nm. acs.orgadvanceseng.com
Molecular Weight: Number-average molecular weights of around 14 kDa have been reported. acs.org
Nucleation Mechanism: Particle formation primarily occurs through the precipitation of oligo-radicals (homogeneous nucleation), which differs significantly from conventional chain radical emulsion polymerization. acs.org
Control: The process allows for temporal control through "on"/"off" irradiation cycles and the tuning of molecular weights by adjusting the radiation dosage. acs.org
The table below outlines typical conditions and results for this process.
| Parameter | Value/Observation | Source |
| Monomers | This compound (DAP), 2,2'-(Ethylenedioxy)diethanedithiol (EDDT) | acs.orgadvanceseng.com |
| System | Oil-in-water emulsion | acs.org |
| Irradiation | λmax = 385 nm; 3.7 mW cm⁻² | acs.org |
| Reaction Time | 20 minutes | acs.org |
| Conversion | > 99% | acs.org |
| Product | Poly(thioether) latex | acs.org |
| Solid Content | 10 wt % (can reach 40%) | acs.org |
| Number-Average MW (Mn) | 14 kDa | acs.org |
| Average Particle Diameter | 60 nm | acs.orgadvanceseng.com |
Intramolecular cyclization can also occur in this system, leading to the formation of "dead" cyclic oligomers, which results in a broad and sometimes bimodal molecular weight distribution in the final polymer. researchgate.net
Photo-initiated Crosslinking Reactions
This compound can be used in photo-initiated crosslinking reactions to form network polymers. These systems typically consist of a DAP prepolymer and a photoinitiator that generates free radicals upon exposure to light. researchgate.net For example, 9,10-Phenanthrenequinone has been used as a photoinitiator for the free-radical polymerization of a this compound prepolymer initiated by a blue laser source (405 nm). researchgate.net The choice of photoinitiator is critical for achieving efficient crosslinking. nih.gov Additives that initiate polymer reactions in UV and LED radiation curing systems are available as free radical, polymeric, and cationic photoinitiators. krahn.eu
Radiation-Induced Polymerization (e.g., γ-rays)
High-energy radiation, such as gamma (γ) rays from a Cobalt-60 source, can be used to induce the polymerization of this compound. researchgate.netroyalsocietypublishing.org Kinetic studies of γ-ray-induced polymerization have provided insights into the reaction mechanism.
The polymerization of DAP has also been studied in different solvents using γ-radiation to investigate the role of the solvent in initiation and chain transfer. osti.gov
In benzene (B151609) , the initiating radicals are derived almost exclusively from the monomer. osti.gov
In chloroform (B151607) , the initiating species arise only from the solvent, which was confirmed by the presence of chlorine in the resulting polymer, indicating that chloroform telomerized with the this compound. osti.gov
The following table presents key kinetic parameters from γ-ray induced polymerization in different solvents.
| Solvent | kₚ/kₜ¹ᐟ² | Chain-Transfer Constant (Cₛ) | Source |
| Benzene | 3.3 x 10⁻⁴ | 11.25 x 10⁻³ | osti.gov |
| Chloroform | 1.17 x 10⁻³ | 9.75 x 10⁻³ | osti.gov |
Where kₚ is the propagation rate constant and kₜ is the termination rate constant.
This compound can also be added to other polymer systems, such as Polyvinyl chloride (PVC), as a polyfunctional monomer to facilitate radiation crosslinking. srce.hr
Emulsion Polymerization Approaches
Emulsion polymerization offers a versatile method for producing this compound polymers with controlled particle size and molecular weight. This technique is particularly valuable for creating stable latexes for various applications.
A notable advancement in emulsion polymerization is the use of photo-initiation in a batch process. Research has demonstrated the successful photo-initiated thiol-ene radical polyaddition of an aqueous emulsion containing this compound and 2,2'-(ethylenedioxy)diethanedithiol. google.comgoogle.comresearchgate.net This process yields a coagulum-free poly(thioether) latex. google.comresearchgate.net
Under irradiation at a wavelength of 385 nm, a high monomer conversion of over 99% can be achieved in as little as 20 minutes. google.comresearchgate.net The resulting latex typically exhibits a solids content of 10% by weight, a number-average molecular weight of 14 kDa, and an average particle diameter of 60 nm. google.comresearchgate.net
The mechanism of particle formation in this system deviates significantly from conventional chain radical emulsion polymerization. google.comresearchgate.net Instead of micellar nucleation, polymer particle formation primarily occurs through the precipitation of oligo-radicals, a process known as homogeneous nucleation. google.comresearchgate.net This holds true even when the surfactant concentration exceeds its critical micelle concentration. The nucleation phase, or interval I, continues until approximately 95% of the monomer is converted. google.comresearchgate.net
One of the key advantages of this photo-initiated approach is the ability to achieve temporal control over the polymerization through sequential "on" and "off" cycles of irradiation. google.com Furthermore, the molecular weight of the polymer can be fine-tuned by adjusting the energetic dosage of radiation. google.com This method has proven effective for producing stable polysulfide latexes at low irradiance and without the need for high-energy homogenization. google.comgoogle.com The solid content of the dispersion can be as high as 40%. google.com
Table 1: Typical Properties of Batch Photo-initiated Emulsion Polymerization of this compound
| Property | Value |
|---|---|
| Monomer Conversion | >99% |
| Irradiation Time | 20 minutes |
| Solid Content | 10 wt % |
| Number-Average Molecular Weight | 14 kDa |
| Average Particle Diameter | 60 nm |
Data sourced from studies on thiol-ene radical polyaddition of a this compound emulsion. google.comresearchgate.net
Semi-continuous emulsion polymerization is another effective strategy for producing this compound-based polymers. This method is often employed to copolymerize DAP with other monomers to create materials with specific properties. For instance, a pre-emulsified seed semi-continuous emulsion polymerization technique has been utilized to copolymerize this compound with methacrylic acid and ethyl acrylate (B77674). osti.gov This process is instrumental in producing emulsion thickeners that exhibit a very low initial viscosity and a uniform particle size distribution. osti.gov
The semi-continuous approach provides good polymerization stability and results in emulsion products with uniform particle sizes. osti.gov In the context of thickeners, under acidic conditions, the polymer exists as dispersed latex particles. osti.gov When the environment becomes alkaline, the carboxyl groups on the polymer backbone ionize, causing the molecular chains to stretch and form a physical cross-linked network through hydrophobic association, leading to significant thickening. osti.gov
Furthermore, the thermally initiated thiol-ene emulsion polymerization of this compound with ethylenedioxy diethanthiol has been investigated using both batch and semi-batch processes. google.comfkit.hr The semi-batch (or semi-continuous) process was found to produce smaller and narrower particle size distributions compared to the batch process, although both showed some limitations in latex stability, leading to aggregation. fkit.hr
Thermal Polymerization Studies
Thermal polymerization of this compound is a well-established method that proceeds through distinct stages, ultimately leading to a cross-linked thermoset resin. The temperature at which the polymerization is conducted plays a crucial role in the structure and properties of the resulting prepolymer.
The polymerization process of DAP monomer is generally understood to occur in two main stages. google.comgoogle.com
The initial stage of thermal polymerization involves the reaction of one of the two allyl groups on the this compound molecule. google.comgoogle.com This leads to the formation of a thermoplastic, linear or branched polymer, often referred to as the DAP prepolymer. google.comgoogle.com This prepolymer is soluble in certain solvents like acetone and the DAP monomer itself. google.com The structure of this prepolymer is not strictly linear and can contain side chains and intramolecular cyclic structures. google.comgoogle.com This initial phase is characterized as a quasilinear polymerization, where monomer is consumed to form these primary polymer chains. researchgate.net
The second stage of polymerization, known as structurization, involves the reaction of the remaining pendant allyl groups on the prepolymer chains. google.comresearchgate.netgoogle.com This leads to intermolecular cross-linking, forming a three-dimensional network structure. google.comgoogle.com The resulting polymer is an insoluble and infusible thermoset material, sometimes referred to as a γ-polymer. google.com This structurization phase is characterized by the formation of secondary polymer chains through the consumption of the remaining double bonds. researchgate.net The steric hindrance of the second allyl group makes its reaction more difficult compared to the first. google.com
The temperature at which thermal polymerization is conducted significantly influences the structure of the this compound prepolymer. researchgate.netresearchgate.net In bulk polymerization using benzoyl peroxide as an initiator, the conversion at the gel point increases with temperature, rising from 25% at 80°C to 45% at 220°C. researchgate.net Interestingly, the degree of unsaturation of the prepolymers obtained near the gel point remains almost unaffected by the polymerization temperature in this range. researchgate.net
Table 2: Effect of Temperature on this compound Bulk Polymerization
| Temperature (°C) | Conversion at Gel Point (%) | Observation on Prepolymer Structure |
|---|---|---|
| 80 | 25 | - |
| >160 | - | Increased degree of unsaturation, decreased average length of linear C-C chains |
| 220 | 45 | - |
Data compiled from various thermal polymerization studies. researchgate.netresearchgate.net
Copolymerization Strategies and Grafting Reactions Involving Diallyl Phthalate
Diallyl Phthalate (B1215562) Copolymerization with Vinyl Monomers
Diallyl phthalate (DAP) partakes in copolymerization with a range of vinyl monomers, a process influenced by factors such as monomer feed composition, reaction kinetics, and the inherent tendency of diallyl esters to undergo cyclization and chain transfer reactions.
Styrene (B11656) Copolymerization
The copolymerization of this compound prepolymer and styrene has been studied in bulk at 80°C using benzoyl peroxide as an initiator, with a particular focus on gel formation. researchgate.net Research indicates that styrene initially acts as a diluent in the early stages of the reaction. researchgate.net A significant finding is that the time required to reach the gel point increases as the fraction of styrene in the initial monomer feed is raised. researchgate.net
As the polymerization progresses, even after the total conversion of styrene surpasses 95%, both the gel yield and the amount of styrene incorporated into the gel continue to increase steadily. researchgate.net Analysis of the gel revealed that the polystyrene recovered from it through saponification contained hydroxyl groups, which are understood to originate from the copolymerized this compound units. researchgate.net This suggests that the cross-linking mechanism after gelation primarily involves polymer-polymer reactions between occluded polystyryl radicals and the poly(this compound). researchgate.net
Methacrylic Acid and Ethyl Acrylate (B77674) Copolymerization
The synthesis of copolymers involving methacrylic acid (MAA), ethyl acrylate (EA), and this compound (DAP) has been successfully carried out using emulsion polymerization. doi.orgresearchgate.net These reactions are typically performed at elevated temperatures, such as 85°C, with potassium persulfate as an initiator and a mix of ionic and nonionic emulsifiers. doi.orgresearchgate.net DAP is incorporated as a cross-linking agent in varying concentrations. doi.org
The concentration of DAP in the feed has a notable effect on the gel content of the resulting copolymer. doi.org Studies show that the gel content initially increases with a higher concentration of DAP, reaching a maximum value before decreasing as the DAP concentration is further increased. doi.orgroyalsocietypublishing.org For instance, in a copolymer system with a 48.4:50.9 molar ratio of MAA to EA, the gel content increased as the DAP concentration was raised to 0.7 mol %. doi.org A further increase in DAP concentration led to a decrease in gel content, a trend attributed to an increase in intramolecular cross-linking reactions. doi.orgroyalsocietypublishing.org
The composition of the copolymers can be determined using 1H-NMR spectra, and their sequential distribution can be analyzed via 13C{1H}-NMR spectroscopy. doi.orgscribd.com The reactivity ratios for the methacrylic acid and ethyl acrylate monomer pair have been reported as r_MAA = 2.58 and r_EA = 0.157, respectively, indicating a preference for both monomer units to add to a growing chain terminated with an MAA unit. doi.org
Table 1: Effect of this compound (DAP) Concentration on Gel Content in MAA-EA Copolymers Source: Jassal, M., Acharya, B. N., & Bajaj, P. (2003). Synthesis, characterization, and rheological studies of methacrylic acid–ethyl acrylate–this compound copolymers. Journal of Applied Polymer Science, 89(5), 1430-1441. doi.org
| Polymer Code | MAA:EA Ratio (mol %) | DAP in Feed (mol %) | Gel Content (%) |
|---|---|---|---|
| P10 | 48.3:51.7 | 0.5 | 50 |
| P11 | 48.4:50.9 | 0.7 | 63 |
| P12 | 48.1:50.9 | 1.0 | 58 |
| P5 | 48.0:51.1 | 0.9 | 55 |
| P6 | 47.6:50.7 | 1.7 | 45 |
Diallyldimethylammonium Chloride Copolymerization
While direct studies on the copolymerization of this compound with diallyldimethylammonium chloride (DADMAC) are not extensively detailed in the cited literature, the copolymerization behavior of DADMAC with other monomers, such as acrylamide (B121943) (AA), provides mechanistic insights relevant to diallyl systems. Copolymers of DADMAC and acrylamide have found use in applications like electroconductive coatings. researchgate.net
In the free-radical copolymerization of DADMAC with acrylamide in an aqueous solution, gelation has been observed, particularly at a 20/80 DADMAC/AA monomer feed ratio. tandfonline.com This gelation, which occurred at 51% conversion, points to significant cross-linking. tandfonline.com The proposed mechanism involves allylic hydrogen abstraction by the growing polymer radical, a reaction characteristic of allyl polymerization and therefore relevant to DAP's reactivity. tandfonline.com This degradative chain transfer to the monomer is a key kinetic feature of diallyl compounds. royalsocietypublishing.org The addition of a chain-transfer agent can reduce this cross-linking and prevent gelation. tandfonline.com
Reactivity Ratios and Kinetic Studies in Copolymer Systems
The polymerization kinetics of diallyl esters, including this compound, are complex due to several competing reactions. A systematic study of diallyl esters revealed that intramolecular reactions are common. royalsocietypublishing.org A key kinetic feature is degradative chain transfer to the monomer, which can lead to the termination of chain growth. royalsocietypublishing.org However, a significant portion of the resulting degraded radicals can re-initiate polymerization. royalsocietypublishing.org
Another critical aspect is cyclopolymerization, where both allyl groups of a single monomer unit are incorporated into the same polymer chain. royalsocietypublishing.org The tendency for a monomer to undergo cyclization can be quantified by calculating the ratio of the cyclization rate coefficient to the propagation rate coefficient. royalsocietypublishing.org
Monomer reactivity ratios (r1 and r2) are crucial for understanding copolymer composition. annualreviews.org These ratios compare the rate constant for a radical adding its own type of monomer versus adding the comonomer. annualreviews.org For the copolymerization of vinyl chloride (VC) and this compound (DAP), the apparent reactivity ratios were calculated as r_VC = 0.77 and r_DAP = 0.37. researchgate.net These values indicate how the monomers are incorporated into the copolymer chain.
Table 2: Monomer Reactivity Ratios for the Vinyl Chloride (VC) - this compound (DAP) System Source: Li, D., & Liu, Z. (2000). Several Features of Vinyl Chloride-Diallyl Phthalate Suspension Copolymerization. Journal of Applied Polymer Science, 77(1), 156-162. researchgate.net
| Monomer | Reactivity Ratio |
|---|---|
| Vinyl Chloride (r_VC) | 0.77 |
| This compound (r_DAP) | 0.37 |
Grafting Polymerization onto Substrates
Grafting reactions provide a method to chemically bond polymer chains to the surface of a substrate, thereby modifying its surface properties. This compound has been used in such reactions to functionalize materials like carbon black.
Grafting onto Carbon Black Surfaces
The surface of carbon black (CB) has been successfully modified by grafting copolymers of this compound. science.govcapes.gov.br Specifically, a co-monomer system of maleic anhydride (B1165640) (MAH) and this compound (DAP) has been used for grafting polymerization onto carbon black surfaces through γ-ray irradiation at room temperature and normal pressure. science.govcapes.gov.br This method avoids the need for a chemical initiator due to the high energy of the irradiation. science.gov
The success of the grafting process is confirmed by several characterization techniques. science.govcapes.gov.br Infrared spectroscopy (IR), thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS) have been used to analyze the surface chemistry of the modified carbon black. science.govcapes.gov.br The results from these analyses show the presence of remnant poly(MAH-co-DAP) on the surface of the carbon black even after extensive extraction, confirming that the copolymer has been successfully grafted. science.gov
This surface modification leads to improved material properties. Dynamic light scattering (DLS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) have revealed that the grafted carbon black aggregates are smaller in average size and exhibit better dispersibility in ethanol (B145695) compared to unmodified carbon black. science.gov
Grafting onto Modified Lignocellulosic Materials (e.g., Rubberwood)
The modification of lignocellulosic materials, such as rubberwood, through grafting with this compound (DAP) has been a subject of significant research to improve the material's inherent properties. This process typically involves a preliminary chemical modification of the wood to introduce reactive sites, which can then facilitate the grafting of DAP.
A common approach involves the initial treatment of rubberwood meal with a compatibilizing agent like maleic anhydride (MAH). tandfonline.comtandfonline.com This initial step esterifies the hydroxyl groups of the cellulose (B213188) and lignin (B12514952) in the wood, introducing unsaturated maleate (B1232345) groups onto the wood structure. Subsequently, the maleated rubberwood is mixed with this compound and subjected to hot pressing. tandfonline.com During this stage, the allyl groups of DAP copolymerize with the unsaturated sites of the maleated wood, forming a crosslinked, interpenetrating polymer network within the wood structure. tandfonline.com Infrared spectroscopy analysis has confirmed the reaction between the maleate components and DAP. tandfonline.comtandfonline.com This grafting process significantly enhances the dimensional stability of the rubberwood in water. tandfonline.com
Another method involves modifying rubberwood with glycidyl (B131873) methacrylate (B99206) (GMA). researchgate.net The GMA-adduct formed is then mixed with this compound before hot pressing to produce well-conformed boards. researchgate.net Alternatively, rubberwood can be directly impregnated with a mixture of this compound and an initiator, such as benzoyl peroxide, followed by a catalyst-heat treatment to induce in-situ polymerization. researchgate.net The weight percentage gain of the impregnated wood, a measure of the amount of grafted polymer, has been shown to increase with higher impregnation pressure. researchgate.net
These modification strategies lead to composite materials with improved mechanical and physical properties. For instance, rubberwood-polymer composites created through these methods exhibit enhanced dimensional stability and mechanical performance. researchgate.net The copolymerization of maleic anhydride and this compound within the rubberwood matrix results in a dense, well-consolidated composite with outstanding flowability during molding and improved strength. tandfonline.com
The following table summarizes the findings from studies on grafting this compound onto modified rubberwood.
| Modification Agent | Grafting Monomer | Process | Key Findings | Reference |
|---|---|---|---|---|
| Maleic Anhydride (MAH) | This compound (DAP) | Hot pressing of MAH-treated rubberwood meal with DAP | Improved water stability; formation of an interpenetrating polymer network; enhanced strength and flowability. | tandfonline.comtandfonline.com |
| Glycidyl Methacrylate (GMA) | This compound (DAP) | Hot pressing of GMA-adducted rubberwood with DAP | Production of well-conformed composite boards. | researchgate.net |
| None (Direct Impregnation) | This compound (DAP) & Glycidyl Methacrylate (GMA) | Impregnation with monomer mixture and catalyst-heat treatment for in-situ polymerization | Weight percentage gain increased with impregnation pressure; improved dimensional stability and mechanical performance. | researchgate.net |
Mechanism of Grafting Polymerization
The grafting of this compound onto substrates, including lignocellulosic materials, typically proceeds via a free-radical polymerization mechanism. google.comresearchgate.net This process is initiated by the formation of free radicals on the substrate backbone, which then attack the vinyl groups of the this compound monomer, initiating a polymerization chain that becomes a grafted side chain.
The generation of initial free radicals on the substrate can be achieved through several methods:
Chemical Initiators: Initiators like potassium persulfate can be used to generate radicals on cellulosic materials. researchgate.net In aqueous solutions, these initiators can create radicals on the cellulose backbone through oxidative hydrogen abstraction, often at specific carbons in the glucose ring. researchgate.net These cellulosic radicals then initiate the grafting of allyl monomers. researchgate.net Redox systems, such as those involving an oxidizing metal like cerium(IV) and a peroxy compound, can also be employed to form free radicals on substrates with hydroxyl groups. google.com
High-Energy Irradiation: Gamma (γ)-ray irradiation is another effective method for initiating graft polymerization without the need for a chemical initiator. science.govscience.govcapes.gov.br The high energy of γ-rays can generate radical sites directly on the surface of a substrate, such as carbon black or cellulose. science.govscience.govcapes.gov.br These surface radicals then initiate the polymerization of monomers like this compound. science.gov
Once the radical is formed on the substrate (S•), the grafting process unfolds as follows:
Initiation: The substrate radical attacks one of the allyl double bonds of a this compound monomer (DAP), forming a new radical adduct. S• + CH₂=CH-CH₂-OOC-C₆H₄-COO-CH₂-CH=CH₂ → S-CH₂-ĊH-CH₂-OOC-C₆H₄-COO-CH₂-CH=CH₂
Propagation: The newly formed radical adds to subsequent DAP monomers, propagating the polymer chain. Due to the nature of diallyl monomers, this step can also involve intramolecular cyclization, where the radical on the growing chain attacks the second allyl group within the same monomer unit, forming a cyclic structure. This cyclization competes with intermolecular propagation. researchgate.net
Termination: The growing radical chains can be terminated through conventional bimolecular reactions, such as combination or disproportionation.
The solvent used during the grafting reaction can significantly influence the rate and yield of grafting, as well as the location of the grafted polymer. srce.hr For example, grafting onto low-density polyethylene (B3416737) has been shown to occur more homogeneously throughout the polymer film when using benzene (B151609) as a solvent, whereas using tetrahydrofuran (B95107) results in grafting primarily near the surface layer. srce.hr
Advanced Material Development and Performance Enhancement Using Diallyl Phthalate
Diallyl Phthalate (B1215562) in Thermosetting Resin Formulations
Diallyl phthalate is utilized in both monomeric and polymeric forms to produce thermosetting molding powders, casting resins, and laminates. researchgate.netatamanchemicals.com The prepolymer, a partially polymerized form of DAP, is a dry, free-flowing white powder that softens and flows under heat and pressure, then cross-links to form a rigid, three-dimensional thermoset structure during the curing process. atamanchemicals.com This curing mechanism proceeds without the formation of water, contributing to the excellent dimensional stability of the final product. atamanchemicals.com Cured DAP resins exhibit remarkable properties, including high insulation resistance, low electrical losses, and the ability to maintain these characteristics even under prolonged exposure to high heat and humidity. atamanchemicals.comindustrialchemicals.gov.au
Molding Compounds and Prepregs
DAP-based molding compounds are the material of choice for critical, high-performance military and commercial electrical and electronic components where long-term reliability is paramount. researchgate.netresearchgate.net These applications include connectors, switches, circuit breakers, terminal boards, resistors, and insulators. mdpi.comatamanchemicals.com The exceptional dimensional stability of DAP compounds ensures they resist warping in high-heat soldering environments, a significant advantage over other materials. researchgate.netgoogle.com
Prepregs, which are pre-impregnated composite fibers, also benefit from the properties of this compound. mdpi.com These materials are used in the manufacturing of lightweight, intricate parts for the communications, computer, and aerospace industries, such as radomes and printed-circuit boards. atamanchemicals.com The high thermal resistance of DAP-based materials makes them suitable for use in vapor-phase soldering operations. atamanchemicals.com
| Property | Description |
| Electrical Insulation | Superior insulating properties retained in extreme heat and humidity. researchgate.netindustrialchemicals.gov.au |
| Dimensional Stability | Resists dimensional changes in high-heat environments like soldering. researchgate.netgoogle.com |
| Thermal Resistance | DAP resins are resistant to temperatures between 155 to 180°C. atamanchemicals.com |
| Chemical Resistance | Good resistance to solvents, acids, and alkalis. atamanchemicals.com |
| Moisture Absorption | Exhibits low moisture absorption. atamanchemicals.com |
Casting Resins
As a key component in casting resins, this compound is used in the impregnation of metal castings and in the production of various molded parts. mdpi.comgoogle.com The monomer can act as a cross-linking agent in unsaturated polyester (B1180765) resins, while the polymer is a fundamental ingredient in thermosetting casting resins. researchgate.net These resins are valued for their ability to produce components with excellent dimensional stability and superior insulating properties. researchgate.netindustrialchemicals.gov.au
Composite and Nanocomposite Systems with this compound Matrix
This compound serves as a versatile matrix for composite and nanocomposite materials, where fillers are incorporated to enhance its inherent properties. industrialchemicals.gov.au While traditionally filled with mineral, glass, and synthetic fibers, research has expanded to include nano-sized fillers to further improve performance. mdpi.comindustrialchemicals.gov.au
Inorganic Filler Reinforcement (e.g., Glass Fiber, Mineral Fillers, Clay Nanocomposites)
The reinforcement of this compound resins with inorganic fillers is a common practice to boost mechanical and thermal properties.
Glass Fiber: The incorporation of short glass fibers into DAP resin results in a composite material with exceptional mechanical properties, including increased strength and hardness. raschig.de Glass fiber reinforcement is frequently used in applications demanding high durability and thermal resistance, such as in the aerospace and military sectors.
Mineral Fillers: Mineral fillers are often used in DAP molding compounds to achieve specific performance characteristics. mdpi.com These fillers can improve the dimensional stability and thermal properties of the final product.
Clay Nanocomposites: The development of DAP/clay nanocomposites has been a subject of research to enhance the thermal and mechanical properties of the resin. mdpi.com Studies have shown that the addition of nano-sized clay particles can significantly improve the performance of the material.
| Filler Type | Enhancement |
| Glass Fiber | Increased mechanical strength and hardness. raschig.de |
| Mineral Fillers | Improved dimensional stability and thermal properties. mdpi.com |
| Clay Nanocomposites | Enhanced thermal and mechanical performance. mdpi.com |
Organic Filler Modification (e.g., Epoxidised this compound Polymer)
The modification of this compound resins with organic compounds, particularly those containing epoxy groups, is a strategy to improve specific properties such as adhesion and toughness. While a distinct "epoxidised this compound polymer" is not a common commercially available filler, the incorporation of epoxy resins into DAP formulations serves a similar purpose.
Research has demonstrated that blending epoxy resins with this compound can enhance adhesive properties and fracture toughness. researchgate.net The addition of epoxy compounds with an epoxide equivalent of 75 to 550 into DAP molding compositions has been shown to improve thermal stability and reduce sublimation, particularly in flame-retardant formulations. google.com This approach involves compounding the this compound prepolymer and monomer with an epoxy resin, a catalyst, and fillers. google.com The epoxy compounds can have more than one epoxy group and may also contain olefinic unsaturation. google.com This modification allows for the creation of DAP-based materials that meet stringent military specifications for thermal endurance and electrical properties. google.com
Wood-Polymer Composites
This compound (DAP) has been explored for its use in the creation of wood-polymer composites (WPCs), materials that combine the properties of wood with those of a polymer matrix to enhance durability and performance. Research has demonstrated the application of electron beam curing of this compound prepolymer and monomer mixtures to prepare these composites. Specifically, this process has been applied to American hemlock veneers to create composite piled boards. osti.gov The radiation-curing process induces polymerization of the this compound within the wood structure, leading to a composite material with altered properties. osti.gov Studies have investigated the effects of various additives on the properties of the resulting WPCs, indicating that the formulation can be tailored to achieve specific performance characteristics. osti.gov Further research into combinations of this compound with other monomers, such as glycidyl (B131873) methacrylate (B99206), has been conducted on rubberwood to evaluate the dimensional stability and mechanical properties of the resulting WPCs. capes.gov.br
This compound in Electronic Packaging and Electrical Insulation Materials
This compound and its prepolymers are extensively used in the manufacturing of high-performance electronic packaging and electrical insulation materials. atamanchemicals.comatamanchemicals.comtradeindia.com The cured resins are known for their exceptional electrical insulating properties, including high insulation resistance and low electrical losses, which are maintained even under conditions of high heat and humidity over extended periods. atamanchemicals.comatamanchemicals.com These thermosetting plastics also exhibit excellent dimensional stability, low moisture absorption, and resistance to warping in high-heat applications such as soldering. ataman-chemicals.comatamanchemicals.comshimizuchem.com These properties make DAP-based materials a preferred choice for critical military and commercial electrical components where long-term reliability is paramount. atamanchemicals.comatamanchemicals.comshimizuchem.com
The table below summarizes some of the key electrical and thermal properties of this compound molding compounds, highlighting their suitability for demanding electronic applications.
| Property | Value | Conditions |
| Comparative Tracking Index (CTI) | 800V | Internal company measurement method |
| Glass Transition Temperature (Tg) | 235°C | |
| Insulation Breakdown Strength | Equivalent to room temperature | At high temperatures (~200°C) |
Data sourced from a new grade of this compound molding compound (AM-3800). sumibe.co.jp
High-Density Printed Circuit Board Connectors
A significant application for this compound molding compounds is in the fabrication of high-density printed circuit board (PCB) connectors. atamanchemicals.comnih.gov These connectors are critical components in communications, computer, and aerospace systems where reliable performance under adverse environmental conditions is essential. atamanchemicals.comnih.gov The excellent dimensional stability of DAP ensures that the fine pitches and tight tolerances of high-density connectors are maintained, even when subjected to the heat of soldering processes. ataman-chemicals.comshimizuchem.com Furthermore, its high dielectric strength and insulation resistance prevent electrical crosstalk and short circuits between adjacent contacts, a crucial requirement for high-density configurations. greenchemindustries.comorgasynth.com The material's resistance to moisture and chemicals further contributes to the long-term reliability of these critical electronic components. atamanchemicals.comgreenchemindustries.com
Flip Chip Bonding Materials
Flip-chip bonding is a critical technology for interconnecting semiconductor devices, such as integrated circuits (ICs) and microelectromechanical systems (MEMS), to external circuitry with higher density and improved performance compared to traditional wire bonding. bilpubgroup.com This method involves inverting the chip and bonding it directly to a substrate, flexible or rigid, using conductive bumps. bilpubgroup.comed.ac.uk Key materials in this process include underfills and adhesive films that provide mechanical stability, protect the interconnects from environmental and thermal stress, and ensure long-term reliability. bilpubgroup.comskhynix.com
The selection of bonding materials is crucial, with thermosetting polymers often favored for their robust performance. atamanchemicals.comsyr.edu Thermocompression bonding, sometimes assisted by anisotropic conductive paste (ACP), is a common flip-chip methodology. ed.ac.uk Materials used for these applications must exhibit excellent dimensional stability, particularly under the high temperatures associated with soldering and operation, to prevent warping and maintain the integrity of the assembly. atamanchemicals.comsyr.edu
This compound (DAP), a thermosetting resin, possesses properties that make it a material of interest for such demanding electronic applications. atamanchemicals.comatamanchemicals.com Cured DAP resins are known for their ability to retain superior insulating properties and resist dimensional changes even when subjected to extreme environmental conditions of high heat and humidity over extended periods. atamanchemicals.comatamanchemicals.com These characteristics are highly desirable for flip-chip bonding materials, where maintaining precise gaps and alignments is essential for device performance and reliability. atamanchemicals.comsyr.edu While various polymers are used, the inherent thermal stability and electrical insulation of this compound align with the stringent requirements for advanced packaging materials. syr.edusumibe.co.jp
Wafer-Level 3D Integration via Poly(this compound) Adhesive Bonding
Three-dimensional integration technology is a leading-edge solution for achieving high-density, system-level integration at a reduced cost. nih.gov A key enabling process in this field is wafer-level adhesive bonding, where poly(this compound) (PDAP) has been effectively utilized as an intermediate bonding polymer. nih.govresearchgate.net Research has demonstrated the successful application of PDAP for the integration of a silicon-on-insulator (SOI) wafer with a dummy CMOS wafer, confirming its suitability for fabricating system-on-chip (SoC) devices that combine MEMS and ICs. nih.govsemanticscholar.org
The effectiveness of PDAP adhesive bonding is highly dependent on several procedural parameters. nih.govresearchgate.net Systematic studies involving Si-Glass adhesive bonding tests have identified the critical factors that influence the quality of the bond. nih.gov The optimization of these parameters is essential for achieving a void-free, reliable bond. researchgate.net Subsequent 3D integration tests are conducted based on these optimized parameters, with a focus on processes such as Si handle-layer etching, PDAP layer etching, and Au pillar electroplating. nih.govresearchgate.net This integrated approach has been successfully applied to produce devices like micro-bolometer arrays and micro-bridge resistor arrays. nih.govsemanticscholar.org The research confirms that PDAP-based adhesive bonding is particularly advantageous for creating low-cost, suspended-microstructure on-CMOS-chip systems. nih.govresearchgate.net
| Parameter | Significance | Description |
|---|---|---|
| Bonding Pressure | High | Affects the uniformity and intimacy of contact between the wafer and the adhesive layer, influencing bond strength and defect formation. |
| Pre-curing Conditions | High | The temperature and duration of the pre-curing step determine the initial viscosity and solvent content of the PDAP, impacting its flow and bonding characteristics. |
| Spin Coating Conditions | High | The speed and duration of spin coating control the thickness and uniformity of the PDAP adhesive layer, which is critical for consistent bonding results. |
| Cleanliness | High | Particulate contamination on the wafer or adhesive surfaces can create voids and other bonding defects, significantly compromising the integration yield and reliability. |
Insulating Varnishes for Electrical Components
This compound (DAP) is a thermosetting resin widely used in the formulation of high-performance insulating varnishes for electrical and electronic components. atamanchemicals.comatamanchemicals.comnih.gov These varnishes are crucial for providing electrical insulation, environmental protection, and mechanical stability to components such as connectors, switches, circuit breakers, resistors, and insulators. atamanchemicals.comtradeindia.com The monomeric form of DAP functions as a cross-linking agent and a reactive plasticizer in these formulations, polymerizing upon curing to form a rigid, insoluble thermoset material. syr.edunih.govatamanchemicals.com
The cured DAP resins exhibit an exceptional combination of properties that make them the material of choice for critical applications, particularly in the military, aerospace, and commercial sectors where long-term reliability is paramount. atamanchemicals.comsyr.eduatamanchemicals.com Key characteristics include outstanding electrical insulation with high insulation resistance and low electrical losses, which are maintained even under severe conditions of high heat and humidity. atamanchemicals.comatamanchemicals.com Furthermore, DAP-based varnishes and compounds offer excellent resistance to heat, water, and chemicals. atamanchemicals.com A new grade of DAP molding compound, AM-3800, highlights these advanced properties with a high Comparative Tracking Index (CTI) and a high glass transition temperature (Tg), making it suitable for high-voltage applications. sumibe.co.jp
| Property | Value | Significance for Electrical Components |
|---|---|---|
| Comparative Tracking Index (CTI) | 800V | Indicates high resistance to the formation of conductive paths (tracking) on the insulator surface under electrical stress, allowing for smaller component designs by reducing creepage distance. |
| Glass Transition Temperature (Tg) | 235°C | Represents the temperature at which the material transitions from a rigid to a more rubbery state. A high Tg ensures the material maintains its mechanical and insulating properties at elevated operating temperatures. |
| Dielectric Strength | Maintained at high temperatures (~200°C) | The ability to withstand high electric fields without breakdown. Retaining this property at high temperatures is critical for reliability in demanding applications. |
| Fire Resistance | Excellent | As a thermosetting resin, DAP does not melt under fire, providing an important safety feature for electrical components. |
This compound in Advanced Membrane Technologies
Advanced membrane technologies offer highly selective and efficient methods for separation processes. msrjournal.com These systems, including supported liquid membranes (SLM) and polymer inclusion membranes (PIM), are gaining popularity for their low energy consumption and minimal use of organic solvents compared to traditional methods like liquid-liquid extraction. msrjournal.commdpi.com The performance of these membranes is critically dependent on their composition, which typically includes a polymeric support, a carrier molecule for selective transport, and often a plasticizer to ensure flexibility and stability. slideshare.netmdpi.com this compound's role in these technologies stems from its function as a cross-linking agent and a reactive plasticizer, capable of enhancing membrane structure and performance. syr.edumsrjournal.com
Supported Liquid Membranes (SLM)
Supported Liquid Membranes (SLMs) are a composite system where a microporous solid support is impregnated with a liquid phase containing a carrier molecule. msrjournal.com This configuration combines extraction and stripping in a single step, making it an efficient method for selective separation. msrjournal.commdpi.com
In a notable application, this compound (DAP) has been used as a cross-linking agent to create a carrier for the transport of phenol (B47542) through an SLM. msrjournal.com The research involved an SLM consisting of a polytetrafluoroethylene (PTFE) membrane as the support, with the liquid phase containing eugenol (B1671780) cross-linked by this compound (Co-EDAF) acting as the carrier. msrjournal.com The study found that the presence of the Co-EDAF carrier significantly enhanced the transport efficiency of phenol, achieving a transport percentage of 91.59%. msrjournal.com The performance of the SLM was influenced by several operational factors. msrjournal.com
| Factor | Effect on Transport | Optimal Condition/Observation |
|---|---|---|
| Source Phase pH | Significant | Phenol transport increased with pH, reaching a maximum at a pH of 6.5. |
| Receiving Phase Concentration | Influential | The concentration gradient between the source and receiving phases drives the transport process. |
| Carrier Concentration | Significant | The amount of carrier present in the membrane phase directly affects the efficiency of phenol transportation. |
| Immersion Time | Influential | Determines the amount of carrier absorbed into the membrane support from the organic phase. |
| Transport Time | Influential | Longer duration allows for a greater percentage of phenol to be transported across the membrane. |
Polymer Inclusion Membranes (PIM)
Polymer Inclusion Membranes (PIMs) are a specific type of liquid membrane characterized by high stability, selectivity, and durability. mdpi.comslideshare.net They are typically composed of a base polymer (e.g., cellulose (B213188) triacetate or polyvinyl chloride), a carrier (extractant), and a plasticizer, which are cast together to form a thin, flexible film. slideshare.netmdpi.com The plasticizer's role is to improve the mechanical properties of the polymer film and facilitate the mobility of the carrier within the membrane matrix. mdpi.com
While many studies on PIMs for metal ion separation utilize plasticizers such as 2-nitrophenyl n-octyl ether (2-NPOE) or dibutyl phthalate (DBP), the unique properties of this compound suggest its potential in this area. mdpi.comnih.gov this compound is known to function as a reactive plasticizer. syr.eduresearchgate.net Unlike conventional plasticizers that are physically dispersed within the polymer matrix, a reactive plasticizer can polymerize and become an integral part of the polymer network. syr.eduatamanchemicals.com This could theoretically lead to PIMs with significantly enhanced long-term stability by preventing the leaching of the plasticizer from the membrane over time—a common challenge in liquid membrane applications. msrjournal.com The integration of a polymerized plasticizer network could create more stable and robust membranes for various separation processes.
Reactive Polycarbonate/Diallyl Phthalate Blends
Bisphenol-A polycarbonate (PC) is a widely used engineering thermoplastic known for its toughness and transparency, but it can be challenging to process due to its high melt viscosity. researchgate.net To address this, this compound (DAP) has been employed as a reactive plasticizer to enhance the processability of PC. researchgate.netresearchgate.net
Research into blends of bisphenol-A polycarbonate (BAPC) and DAP has shown that this approach can yield materials with a desirable combination of properties. researchgate.net Under appropriate processing conditions, these blends achieve high optical transparency, improved flowability, and high mechanical properties. researchgate.netresearchgate.net The addition of DAP, particularly in its prepolymer form, leads to a gradual decrease in the viscosity of the blends, confirming that it effectively improves the material's processability. researchgate.net The polymerization of DAP within the polycarbonate matrix during processing is a key aspect of this system. researchgate.net The enhanced mobility of the BAPC chains due to the presence of DAP can also facilitate the crystallization of the polycarbonate, which influences the final properties of the blend. researchgate.net
| Property | Effect of DAP Addition | Underlying Mechanism |
|---|---|---|
| Processability/Flowability | Significantly improved | DAP acts as a plasticizer, reducing the melt viscosity of the polycarbonate. |
| Optical Transparency | High transparency can be achieved | Indicates good miscibility between the polycarbonate and the poly(this compound) phases under suitable processing conditions. |
| Mechanical Properties | High mechanical properties are maintained | The in-situ polymerization of DAP creates a blend where mechanical integrity is not compromised by the plasticizing effect. |
| Crystallization of BAPC | Enhanced | The increased mobility of polycarbonate chains in the presence of the DAP plasticizer facilitates the crystallization process. |
Computational and Theoretical Investigations of Diallyl Phthalate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a primary method for investigating the properties of diallyl phthalate (B1215562). researchgate.netaip.org These studies typically use hybrid functionals, such as CAM-B3LYP, combined with a substantial basis set like 6-311+G(d,p), to achieve a detailed understanding of the molecule's behavior at an atomic level. researchgate.netaip.orgresearchgate.net
DFT calculations have been employed to analyze the electronic structure of the diallyl phthalate molecule. researchgate.netaip.org By optimizing the molecular geometry, researchers can calculate various quantum molecular descriptors that provide insight into the molecule's reactivity and kinetic stability. researchgate.netresearchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, which are derived from the energies of the frontier molecular orbitals. researchgate.net
The distribution of electron density within the this compound molecule has been investigated using Natural Population Analysis (NPA). aip.org DFT calculations at the CAM-B3LYP/6-311+G(d,p) level reveal the partial charges on each atom. aip.org As expected, the high electronegativity of oxygen atoms results in them carrying a negative charge. researchgate.netaip.org Conversely, hydrogen atoms exhibit positive charges. researchgate.netresearchgate.net The carbon atoms within the phenyl ring that are bonded to hydrogen atoms show negative charges. aip.org
The response of the molecule to an external electric field is quantified by its polarizability and hyperpolarizability. For this compound, these nonlinear optical (NLO) properties have been calculated. The total dipole moment was determined to be 3.3939 Debye, and the first hyperpolarizability was a significant 475.939 x 10⁻³³ esu, indicating potential NLO activity. researchgate.netaip.org
| Atom | DFT Charge (e) | HF Charge (e) |
|---|---|---|
| O1 | -0.575 | -0.659 |
| O2 | -0.569 | -0.651 |
| O3 | -0.457 | -0.531 |
| O4 | -0.460 | -0.533 |
| C5 | 0.811 | 1.021 |
| C6 | 0.812 | 1.022 |
| C7 | -0.222 | -0.198 |
| C8 | -0.223 | -0.201 |
| C9 | -0.203 | -0.185 |
| C10 | -0.203 | -0.184 |
| Property | DFT (CAM-B3LYP) | Hartree-Fock (HF) |
|---|---|---|
| Total Dipole Moment (Debye) | 3.3939 | Not Reported |
| First Hyperpolarizability (x 10⁻³³ esu) | 475.939 | 365.624 |
The energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular stability. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity because more energy is required to excite an electron to a higher energy state. researchgate.netmdpi.com For this compound, DFT calculations using the CAM-B3LYP functional yielded an energy gap of 8.326 eV. researchgate.netresearchgate.netresearchgate.net This significant value indicates that the this compound molecule is chemically very stable. researchgate.netresearchgate.net
| Method | Energy Gap (eV) |
|---|---|
| DFT (CAM-B3LYP/6-311+G(d,p)) | 8.326 |
| Hartree-Fock (HF/6-311+G(d,p)) | 4.522 |
Theoretical calculations have also been used to determine the thermodynamic properties of this compound in the gas phase. researchgate.net Properties such as zero-point energy (ZPE), thermal energy, enthalpy, heat capacity (Cv), and entropy (S) were computed. researchgate.netresearchgate.net Studies have shown how these thermodynamic functions change with temperature, generally observing an increase in enthalpy, heat capacity, and entropy as the temperature rises. researchgate.netaip.org The zero-point energy correction for this compound was calculated to be 0.3101 Hartree/Particle. researchgate.net
| Temperature (K) | Enthalpy (Hartree) | Heat Capacity (cal/mol-K) | Entropy (cal/mol-K) |
|---|---|---|---|
| 100 | -765.176 | 37.319 | 96.166 |
| 200 | -765.166 | 64.208 | 123.693 |
| 298.15 | -765.153 | 87.498 | 149.335 |
| 400 | -765.136 | 108.615 | 175.761 |
| 500 | -765.116 | 125.323 | 199.981 |
Hartree-Fock (HF) Methodologies
Alongside DFT, the Hartree-Fock (HF) method has been used for comparative computational studies of this compound, often employing the same 6-311+G(d,p) basis set. researchgate.netaip.orgresearchgate.net While DFT methods include electron correlation effects, HF theory does not, leading to differences in the calculated properties.
HF calculations were performed to determine charge distribution, polarizability, and the HOMO-LUMO energy gap. researchgate.netaip.org The trends in charge distribution were similar to those found with DFT, though the specific values differed slightly. aip.org The first hyperpolarizability calculated with the HF method was 365.624 x 10⁻³³ esu, a lower value than that predicted by DFT. researchgate.netresearchgate.net A more significant difference was observed in the energy gap, which the HF method calculated to be 4.522 eV, considerably smaller than the 8.326 eV predicted by DFT. researchgate.netresearchgate.netresearchgate.net
Semi-Empirical Methods (e.g., PM6)
Semi-empirical methods, which are computationally less demanding than DFT and ab initio methods, have also been applied to study this compound. The PM6 method, for instance, has been used for geometry optimization of the molecule. yok.gov.tr In a comparative study on Ru-catalyzed olefin metathesis, the performance of the PM6 method was evaluated against DFT. researchgate.net It was found that PM6 could reproduce molecular geometries with reasonable accuracy compared to DFT approaches. researchgate.net While there were discrepancies in the energetics, the results validated the use of the PM6 method for preliminary, large-scale computational screenings of systems involving this compound. researchgate.net
Molecular Modeling of Polymerization Processes
The polymerization of this compound (DAP) presents a complex kinetic scenario due to the presence of two allyl groups, leading to branching, cross-linking, and significant intramolecular cyclization. Computational and theoretical investigations have been instrumental in elucidating the intricate mechanisms governing the formation of poly(this compound) (PDAP) networks. These studies, ranging from kinetic modeling to quantum mechanical calculations, provide molecular-level insights into the competition between propagation, cyclization, and chain transfer reactions that define the final polymer structure and properties.
Early theoretical work focused on developing kinetic equations to describe the cyclopolymerization and gelation phenomena in diallyl compounds. nih.govgoogle.com These models provided a framework for understanding the non-ideal polymerization behavior of DAP, where gelation occurs at much higher conversions than predicted by classical theories like the Flory-Stockmayer equation. This discrepancy is largely attributed to the prevalence of intramolecular cyclization, a reaction that consumes a pair of functional groups without contributing to network formation, and degradative chain transfer, which limits the kinetic chain length. researchgate.net
More advanced computational methods, such as Density Functional Theory (DFT), have been employed to investigate the fundamental reaction steps in the polymerization of diallyl monomers. nih.gov These studies calculate the activation barriers for competing reactions, offering a quantum-level explanation for the observed polymerization behavior. For instance, DFT calculations on model diallyl monomers have shown that the relative activation energies for intermolecular propagation (leading to polymer chain growth) and intramolecular cyclization determine the efficiency of the cyclopolymerization process. nih.gov While specific DFT studies detailing the complete reaction landscape for this compound are not extensively published, the principles derived from model systems are applicable. The cyclization of the DAP monomer is understood to predominantly form an 11-membered ring structure. google.comyok.gov.tr
Kinetic modeling, often coupled with experimental data from techniques like Fourier-transform infrared spectroscopy (FTIR), has been used to estimate key kinetic parameters for the bulk polymerization of diallyl terephthalate (B1205515), a closely related isomer. researchgate.net These models incorporate diffusion limitations, which become significant from the early stages of the reaction. By fitting experimental conversion data, it is possible to extract ratios of rate coefficients for various reaction pathways.
Table 1: Key Reactions in the Free-Radical Polymerization of this compound
| Reaction Type | Description | Significance |
| Propagation | A growing polymer radical adds to one of the allyl double bonds of a monomer molecule. | Leads to linear chain growth and increased molecular weight. |
| Intramolecular Cyclization | The radical on a growing chain attacks the second allyl group of the same monomer unit from which it was formed, creating a cyclic structure within the polymer backbone. google.com | Consumes functionality without forming cross-links, delaying the gel point and affecting network density. science.gov |
| Intermolecular Cross-linking | The radical on a growing chain attacks an unreacted pendant allyl group on another polymer chain. | Leads to the formation of a three-dimensional network structure (gelation). |
| Degradative Chain Transfer | A growing radical abstracts a hydrogen atom from a monomer molecule, terminating the chain and creating a less reactive monomer radical. researchgate.net | Limits the kinetic chain length and overall polymerization rate. |
The competition between these reactions is highly dependent on factors such as temperature. science.gov Studies combining dynamic mechanical analysis and infrared spectroscopy have shown that at temperatures above 170°C (using dicumyl peroxide as an initiator), the extent of reaction increases, but the cross-linking density decreases. science.gov This phenomenon is explained by an enhanced rate of intramolecular cyclization at higher temperatures, which consumes allyl groups that would otherwise participate in forming cross-links. science.gov
Monte Carlo (MC) simulations have been recognized as a powerful tool for modeling the formation of network polymers, as they can effectively simulate the statistical nature of polymerization and account for complex reaction schemes. acs.org While detailed MC simulations specifically for the homopolymerization of DAP are not widely reported in the literature, the methodology has been applied to the copolymerization of vinyl chloride and this compound. nih.gov These simulations can predict the evolution of molecular weight distributions and the gel point. nih.gov A general finding from modeling studies on multivinyl monomers is that the actual gel point is significantly delayed compared to theoretical predictions, a phenomenon attributed to the thermodynamic excluded volume effect on intermolecular reactions and the prevalence of intramolecular cyclization. researchgate.net
Table 2: Theoretical and Experimental Observations in this compound Polymerization
| Parameter | Theoretical Consideration/Model | Experimental/Computational Finding | Reference |
| Gel Point | Flory-Stockmayer theory predicts gelation at low conversion. | Gelation is significantly delayed to higher conversions (e.g., ~23.5%). umich.edu The actual gel point in the bulk polymerization of DAP was found to be 6.9 times higher than the theoretical value. | researchgate.netumich.edu |
| Cyclization | Formation of cyclic structures within the polymer chain. | Predominantly forms an 11-membered ring. google.comyok.gov.tr The tendency for cyclization increases with temperature. | google.comyok.gov.trscience.gov |
| Reaction Kinetics | Modeled using kinetic equations for cyclizing and non-cyclizing free radicals. | The process is diffusion-controlled from early stages. The activation energy for the bulk polymerization of diallyl terephthalate was estimated at 36.9 kJ/mol for propagation and 144.7 kJ/mol for termination. | google.comresearchgate.net |
| Network Structure | Formation of a three-dimensional cross-linked network. | At temperatures above 170°C, a more open network structure is formed due to increased cyclization. | science.gov |
Analytical Characterization Techniques for Diallyl Phthalate and Its Polymers
Spectroscopic Methods
Spectroscopy is instrumental in elucidating the molecular structure and chemical bonding within diallyl phthalate (B1215562) and its polymeric forms. Different regions of the electromagnetic spectrum are utilized to probe specific molecular features.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and monitoring the chemical changes that occur during the polymerization of diallyl phthalate. The polymerization process can be followed by observing the decrease in intensity of absorption bands associated with the allyl groups.
Key research findings from IR analysis include:
The total allyl content in prepolymers can be determined using Fourier Transform Infrared Spectroscopy (FTIR). A method was developed involving the calculation of peak height at 1650 cm⁻¹ after spectral subtractions using reference spectra of dibutyl phthalate and methylene (B1212753) chloride.
During radical crosslinking reactions, the consumption of the allyl bond can be monitored in situ.
FTIR imaging has been used to characterize morphological differences in phase-separated mixtures containing uncured poly(butadiene) and this compound, where good image contrast is achieved due to the chemical differences revealed in their infrared spectra.
The table below lists characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Allyl C=C | Stretching | 1650 |
| Carbonyl C=O | Stretching | 1725 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen atoms (¹H NMR) in the molecule. It allows for the unambiguous identification of the monomer and can be applied to analyze the structure of its polymers. For polymer analysis, NMR provides unparalleled qualitative and quantitative information about the material's composition and structure.
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the aromatic ring and the allyl groups.
The following table summarizes the ¹H NMR chemical shifts for this compound.
| Proton Type | Chemical Shift (δ, ppm) | Solvent |
| Aromatic (C₆H₄) | 7.51 - 7.79 | CDCl₃ |
| Methine (-CH=) | 5.80 - 6.23 | CDCl₃ |
| Methylene (=CH₂) | 5.17 - 5.48 | CDCl₃ |
| Methylene (-O-CH₂-) | 4.74 - 4.83 | CDCl₃ |
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides information on molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for studying reactions in solution and for the characterization of polymers.
FT-Raman spectroscopy has been effectively used to monitor the kinetics of the ring-closing metathesis (RCM) of this compound. Research has shown a decrease in the stretching vibration at 1649 cm⁻¹, which corresponds to the allylic C=C bond of the starting material, and the simultaneous growth of a band at 1681 cm⁻¹, attributed to the endocyclic C=C bond of the resulting 10-membered ring product. Furthermore, phthalate esters as a group can be identified by a set of six characteristic Raman bands, making it a viable technique for screening products for their presence.
Key spectral features observed in the Raman spectrum of this compound are presented below.
| Vibrational Mode | Raman Shift (cm⁻¹) |
| Allylic C=C Stretch | 1649 |
| Endocyclic C=C Stretch (in RCM product) | 1681 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. It is particularly valuable for analyzing the surface chemistry of polymers like poly(this compound) (PDAP).
XPS measurements of PDAP have been performed to establish a reference spectra database for polymers. High-resolution core level spectra for the primary elements, carbon and oxygen, provide insight into the chemical bonding environments. For example, the C 1s spectrum can be resolved into components representing different types of carbon atoms, such as those in C-C/C-H, C-O, and O-C=O bonds.
The table below shows the binding energies for the core level spectra of poly(this compound).
| Core Level | Component | Binding Energy (eV) |
| C 1s | C-C, C-H | 286.12 |
| C 1s | O-C =O | 288.66 |
| O 1s | C-O -C | 531.70 |
| O 1s | C=O | 533.06 |
Chromatographic Techniques
Chromatographic methods are essential for separating components from a mixture, which allows for their individual identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a commonly used technique for the analysis of phthalates due to its simplicity, speed, and the ability to provide mass spectral information for structural confirmation.
In the analysis of this compound, the GC separates it from other volatile and semi-volatile compounds in a sample based on its boiling point and affinity for the stationary phase of the GC column. Commonly used columns for phthalate analysis include DB-5MS types. Following separation, the mass spectrometer fragments the eluted this compound molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification. The mass spectrum of this compound is characterized by specific fragment ions.
Key mass-to-charge ratios (m/z) from the mass spectrum of this compound are listed in the table below.
| m/z Value | Tentative Ion Assignment |
| 149.02 | C₈H₅O₃⁺ |
| 189.05 | C₁₁H₉O₃⁺ |
| 133.10 | C₁₀H₁₃⁺ |
| 150.02 | C₈H₆O₃⁺ |
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds. While specific studies focusing solely on this compound are not extensively detailed in readily available literature, the methodology is broadly applicable to phthalate analysis. In a typical GC-FID analysis of phthalates, a sample is first extracted with a suitable solvent, such as methanol. nih.gov This extract is then injected into the gas chromatograph.
The principle of GC-FID involves the volatilization of the sample in a heated injector, followed by its transport through a capillary column by an inert carrier gas, such as helium or nitrogen. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and elute first.
After separation in the column, the analytes are directed to a flame ionization detector. In the FID, the organic compounds are pyrolyzed in a hydrogen-air flame, producing ions. The resulting current is proportional to the amount of organic material being burned and is measured to generate a signal.
For the analysis of phthalates, including this compound, the external standard method is commonly used for quantification. nih.gov This involves creating a calibration curve from the analysis of standard solutions of known concentrations. The recovery rates for phthalates in such analyses are typically high, often ranging from 92.0% to 110.0%, with relative standard deviations between 1.95% and 5.92%. nih.gov The detection limits for various phthalates using GC-FID are generally in the nanogram range. nih.gov
Gas Chromatography-Electron Capture Detection (GC-ECD)
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique used for the analysis of compounds with electronegative functional groups, such as halogenated compounds and, to a lesser extent, phthalates. The ECD is particularly advantageous for detecting trace amounts of these compounds.
The separation principle in GC-ECD is the same as in GC-FID. However, the detection mechanism is different. The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize the carrier gas (usually nitrogen) and generate a steady stream of electrons, creating a constant current. When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the current. This drop in current is measured as a positive signal.
EPA Method 8061A outlines the conditions for phthalate ester analysis by GC with an electron capture detector. epa.gov While this method is comprehensive for a range of phthalates, it underscores the applicability of GC-ECD for this class of compounds. A study comparing GC/MS and GC/ECD for the determination of phthalates in polymer materials found that the limit of detection (LOD) for various phthalates using GC/ECD was in the range of 2.97 µg/mL to 4.29 µg/mL. scielo.br This demonstrates the high sensitivity of the ECD detector for phthalate analysis. scielo.br For accurate identification, especially in complex matrices, confirmation with a secondary technique like mass spectrometry is often recommended. epa.gov
Below is a table summarizing typical GC parameters for phthalate analysis, which would be applicable for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Injector Temperature | 250°C | epa.gov |
| Detector Temperature | 320°C | epa.gov |
| Initial Column Temperature | 150°C (hold for 0.5 min) | epa.gov |
| Temperature Program | 150°C to 220°C at 5°C/min, then to 275°C at 3°C/min | epa.gov |
| Final Temperature | 275°C (hold for 13 min) | epa.gov |
| Carrier Gas | Helium at 6 mL/min | epa.gov |
| Makeup Gas | Nitrogen at 19 mL/min | epa.gov |
High-Performance Liquid Chromatography-Photodiode Array Detection (HPLC-PDA)
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a versatile and powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. This method offers the advantage of providing spectral information of the analytes, which aids in their identification.
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For phthalate analysis, reversed-phase chromatography is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water.
The PDA detector measures the absorbance of the eluent at multiple wavelengths simultaneously. This provides a three-dimensional data set of absorbance, wavelength, and time, which can be used to generate a chromatogram at a specific wavelength and the UV-Vis spectrum of each eluting peak.
A study on the simultaneous quantitative detection of ten phthalates, including this compound, in PVC toys utilized an HPLC-PDA method. nih.gov The analysis was performed on a reversed-phase C18 column with gradient elution, and the detection wavelength was set at 226 nm. nih.gov The method was validated for this compound in the concentration range of 2-200 mg/L, and the limit of detection (LOD) was found to be 0.04 mg/L. nih.gov The recovery rates for the analyzed phthalates were between 82.85% and 107.40%, with relative standard deviations ranging from 0.8% to 4.2%. nih.gov Another study on the degradation of this compound also employed HPLC for its quantification. mdpi.com
The following table summarizes the key parameters from the HPLC-PDA method for this compound analysis.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase ODS-4 C18 | nih.gov |
| Detection Wavelength | 226 nm | nih.gov |
| Linear Range for DAP | 2-200 mg/L | nih.gov |
| Limit of Detection (LOD) for DAP | 0.04 mg/L | nih.gov |
| Recovery | 82.85-107.40% | nih.gov |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers, including this compound prepolymers and resins. SEC separates molecules based on their hydrodynamic volume in solution.
In SEC, the stationary phase consists of porous particles. Larger molecules are unable to enter the pores and therefore travel a shorter path through the column, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. The result is a separation of molecules based on their size, with the largest eluting first.
SEC is used to characterize this compound molding resins to predict their moldability and storage life. dtic.mil The technique can be combined with other detectors, such as a low-angle laser light scattering (LALLS) detector, to obtain absolute molecular weight information. dtic.mil Studies have shown that this compound molding resins with better molding properties tend to have lower molecular weight distribution ratios (Mw/Mn). dtic.mil
In a study characterizing fiberglass-filled this compound plastic molding resins, SEC was performed using tetrahydrofuran (B95107) (THF) with 0.05 wt% maleic acid as the mobile phase to prevent solute adsorption. dtic.mil The polymer was first extracted from the filled resin. dtic.mil The following table presents typical molecular weight and molecular weight distribution data for various this compound molding resins obtained by SEC.
| Resin Sample | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Molecular Weight Distribution (Mw/Mn) |
|---|---|---|---|
| Resin A | 25,000 | 5,000 | 5.0 |
| Resin B | 30,000 | 6,000 | 5.0 |
| Resin C | 20,000 | 4,000 | 5.0 |
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. For this compound and its polymers, these methods are crucial for understanding the curing process, thermal stability, and the properties of the final product.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as to investigate curing reactions.
For this compound, DSC is instrumental in characterizing the curing process of its resins. The polymerization of this compound is an exothermic process, and the heat evolved during this reaction can be measured by DSC. By analyzing the exothermic peak, information about the extent of cure and the kinetics of the reaction can be obtained.
In the characterization of this compound molding resins, DSC is used to determine the completeness of cure of molded parts. dtic.mil For instance, as-molded parts may achieve around 95% cure, with a post-curing step at a higher temperature, such as 165°C, required to reach 100% cure. dtic.mil The glass transition temperature (Tg) of the molded parts increases as the cure progresses, reaching a maximum of approximately 160-165°C upon full cure. dtic.mil The heat of reaction (ΔH) for the curing of this compound molding resins can also be determined by DSC. dtic.mil A study on the polymerization of diallylisophthalate, a closely related isomer, also utilized DSC to observe the heat-evolution peaks associated with the polymerization process.
The following table summarizes key thermal properties of this compound polymers determined by DSC.
| Property | Value | Reference |
|---|---|---|
| Post-cure Temperature for 100% Cure | 165°C | dtic.mil |
| Maximum Glass Transition Temperature (Tg) | 160-165°C | dtic.mil |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose.
When a this compound polymer is heated in a TGA instrument, its mass will remain stable until the temperature reaches a point where decomposition begins. The resulting TGA curve, a plot of mass versus temperature, shows the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The atmosphere in the TGA can be controlled (e.g., nitrogen for an inert environment or air for an oxidative environment) to simulate different conditions.
TGA has been used to evaluate the thermal stability of this compound-based materials. For example, in the development of self-healing polymer composites, TGA results indicated that this compound resin can function effectively as a healing agent up to approximately 340°C. oregonstate.edu The thermal stability of this compound/clay nanocomposites has also been investigated using TGA, showing how the addition of nanofillers can influence the decomposition behavior of the polymer matrix. oregonstate.edu
The table below provides a key thermal stability parameter for this compound resin.
| Property | Value | Reference |
|---|---|---|
| Functional Temperature Limit as a Healing Agent | ~340°C | oregonstate.edu |
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. researchgate.netpatsnap.com In the context of this compound (DAP) and its polymers, DMA provides critical insights into the material's stiffness, energy dissipation characteristics, and major thermal transitions, such as the glass transition temperature (Tg). researchgate.netusp.org
The technique applies a sinusoidal oscillating stress to a sample and measures the resultant strain. patsnap.com From this, several key parameters are determined:
Storage Modulus (E' or G'): This represents the elastic response of the material, indicating its ability to store energy. A high storage modulus corresponds to a stiff, rigid material. nih.gov
Loss Modulus (E'' or G''): This represents the viscous response, indicating the material's ability to dissipate energy, usually as heat. nih.gov
Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg), a critical parameter where the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. nih.gov
For thermosetting polymers derived from this compound, DMA is instrumental in characterizing the state of cure. As the crosslinking reaction proceeds, the storage modulus in the glassy and rubbery regions increases, and the glass transition temperature shifts to higher values. Studies on fiberglass-filled DAP molding resins have shown that the Tg of fully cured parts is typically in the range of 160-165°C. researchgate.net The incorporation of nanofillers, such as clay, into the DAP matrix has been shown to significantly enhance the storage modulus of the resulting nanocomposites. anton-paar.com
A typical DMA scan of a cured poly(this compound) resin would show a high storage modulus at temperatures below the Tg. As the material passes through the glass transition, a sharp drop in the storage modulus is observed, accompanied by a peak in both the loss modulus and the tan delta curve. The Tg for unfilled this compound thermosets is generally reported to be around 150°C. lookpolymers.com
| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) |
|---|---|---|---|
| 50 | 3.5 | 50 | 0.014 |
| 100 | 3.2 | 75 | 0.023 |
| 140 | 2.5 | 200 | 0.080 |
| 155 | 0.8 | 450 | 0.563 |
| 170 | 0.1 | 150 | 1.500 |
| 200 | 0.05 | 25 | 0.500 |
Microscopic and Imaging Techniques
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultra-thin specimen to form an image. It is invaluable for visualizing the internal structure and morphology of polymer composites and blends at the nanoscale.
In the study of this compound-based materials, TEM has been particularly useful for characterizing the dispersion of nanofillers within the polymer matrix. For instance, in DAP/clay nanocomposites, TEM analysis can reveal the degree of exfoliation and intercalation of the clay layers. anton-paar.com High-magnification TEM images can distinguish between intercalated morphologies, where polymer chains are inserted between the clay layers, and exfoliated morphologies, where the clay layers are completely separated and individually dispersed throughout the DAP matrix. anton-paar.com Achieving a good dispersion of fillers is crucial for enhancing the mechanical and thermal properties of the final material. Studies have shown that the type of surfactant used to treat the clay can significantly influence its dispersion within the DAP matrix, as visualized by TEM. anton-paar.com
Scanning Electron Microscopy (SEM) is another powerful imaging technique that scans a focused beam of electrons over a sample's surface to produce an image. SEM provides detailed information about the surface topography and composition of materials. It is widely used to analyze the fracture surfaces of polymers and composites, offering insights into their failure mechanisms and the compatibility between different phases. nih.gov
For this compound polymer blends and composites, SEM analysis of impact-fractured surfaces is a common method to assess the adhesion between the DAP matrix and fillers or other polymeric components. A smooth fracture surface is often indicative of brittle fracture, while a rougher, more complex surface can suggest ductile fracture and better energy absorption. semanticscholar.org In blends of polyvinyl chloride (PVC) grafted with DAP, SEM studies have been used to confirm that the grafting process promotes better fusion and gelation of the PVC, leading to improved processability. researchgate.net The morphology observed by SEM can reveal whether components are well-integrated or if phase separation has occurred, which directly impacts the mechanical strength of the material. specialchem.com
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution profile of small particles or droplets suspended in a liquid. usp.orgulprospector.com The method is based on the principle of Brownian motion; smaller particles move more rapidly in a liquid than larger particles. When a laser beam passes through the suspension, the moving particles scatter the light, and the intensity of the scattered light fluctuates over time. DLS analyzes these fluctuations to determine the diffusion coefficients of the particles, which are then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. usp.org
DLS is an ideal technique for characterizing this compound-based emulsions, such as oil-in-water emulsions where DAP is the dispersed phase. It can provide rapid and non-destructive measurement of the average droplet size and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. usp.org This information is critical for assessing the stability of an emulsion; changes in droplet size over time can indicate instability phenomena like coalescence or Ostwald ripening. patsnap.com For reliable DLS measurements of emulsions, sample preparation, particularly the dilution concentration, is a critical parameter that must be optimized to avoid effects like multiple scattering or droplet dissolution. thermofisher.com
| Parameter | Value | Description |
|---|---|---|
| Z-Average Diameter (d.nm) | 185.4 | Intensity-weighted mean hydrodynamic diameter. |
| Polydispersity Index (PDI) | 0.12 | A measure of the width of the particle size distribution. |
| Peak 1 Diameter (d.nm) | 172.8 | The primary particle size population detected. |
| Peak 1 % Intensity | 98.2 | The percentage of scattered light contributed by Peak 1. |
Rheological Studies
Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological studies are essential for understanding the processability of this compound resins and the viscoelastic properties of the cured polymers. Key rheological measurements include Melt Flow Index, frequency sweep tests, zero shear rate viscosity, and dynamic moduli.
Melt Flow Index (MFI): The MFI is a single-point measurement that indicates the ease of flow of a molten thermoplastic or thermosetting prepolymer. It is defined as the mass of polymer in grams that flows through a capillary of a specific dimension in ten minutes under a prescribed load and temperature. For molding compounds, a higher MFI generally corresponds to a lower melt viscosity and easier mold filling. While DAP is a thermoset, its prepolymer molding compounds are characterized for their flow properties before curing. Glass-fiber filled DAP molding compounds are designed to have good flow characteristics for compression, transfer, or injection molding processes.
Frequency Sweep Tests: These are oscillatory rheological tests performed at a constant temperature and strain amplitude, where the frequency of oscillation is varied. These tests provide detailed information about the material's viscoelastic nature by measuring the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation. For a cured thermoset like poly(this compound), a high G' indicates a rigid, solid-like structure.
Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat. In a frequency sweep of a cured DAP polymer, G' is typically much greater than G'' and both moduli show little dependence on frequency, which is characteristic of a crosslinked solid network. In studies of PVC grafted with DAP, frequency sweeps showed that increasing the DAP content reduced both the storage and loss moduli, indicating a plasticizing effect that improves processability. researchgate.net
Zero Shear Rate Viscosity (η₀): This is the viscosity of a fluid at a shear rate that is approaching zero. It represents the viscosity of the material in an undisturbed, at-rest state. For DAP prepolymers, the zero shear rate viscosity is an important parameter related to its molecular weight and storage stability.
Dynamic Moduli: As described under frequency sweep tests, the dynamic moduli (G' and G'') are fundamental outputs of oscillatory rheology. The relationship between G' and G'' as a function of frequency provides a "fingerprint" of the polymer's structure, molecular weight, and degree of crosslinking.
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
|---|---|---|
| 0.1 | 1.20 x 10⁹ | 1.50 x 10⁷ |
| 1.0 | 1.21 x 10⁹ | 1.65 x 10⁷ |
| 10 | 1.23 x 10⁹ | 1.85 x 10⁷ |
| 100 | 1.25 x 10⁹ | 2.10 x 10⁷ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
